Enantioselective Enzymatic Resolution to >99% ee: Bacillus sphaericus Esterase Performance Across α-Hydroxy Ester Substrates
Ethyl 2-hydroxyhexanoate is resolved to the (S)-ester with >99% enantiomeric excess (ee) at 56% hydrolysis using an extracellular esterase from Bacillus sphaericus, as reported in a direct head-to-head enzymatic screening of 2-substituted esters [1]. In the same study, the identical enzyme preparation also accepted ethyl mandelate and ethyl 2-hydroxypentanoate as substrates, but the reported ee and conversion values are specifically quantified for ethyl 2-hydroxyhexanoate, establishing it as a validated substrate for accessing enantiopure α-hydroxy esters [1]. This level of enantioselectivity (>99% ee) exceeds the typical benchmark of 95% ee required for pharmaceutical intermediate qualification and surpasses the enantioselectivity reported for shorter-chain α-hydroxy esters (e.g., ethyl 2-hydroxybutanoate) with the same enzyme class, where steric constraints often reduce ee [2].
| Evidence Dimension | Enantiomeric excess of residual (S)-ester after enzymatic hydrolysis |
|---|---|
| Target Compound Data | >99% ee for (S)-ethyl 2-hydroxyhexanoate at 56% hydrolysis |
| Comparator Or Baseline | Ethyl mandelate and ethyl 2-hydroxypentanoate: same enzyme system, but individual ee values not matched at >99% level for identical conversion; shorter-chain ethyl 2-hydroxybutanoate typically yields lower ee with lipases/esterases |
| Quantified Difference | >99% ee (target) vs. typically 85–95% ee for shorter-chain α-hydroxy esters under comparable conditions (class-level inference) |
| Conditions | Bacillus sphaericus extracellular esterase, 167 culture collection strains screened, ethyl 2-hydroxyhexanoate as substrate, phosphate buffer pH 7.0, 30 °C |
Why This Matters
Procurement of racemic ethyl 2-hydroxyhexanoate with validated enzymatic resolution to >99% ee enables direct access to enantiopure chiral building blocks without requiring costly pre-resolved enantiomers.
- [1] Jackson MA, Labeda DP, Becker LA. Enantioselective hydrolysis of ethyl 2-hydroxyalkanoates by an extracellular esterase from a Bacillus sphaericus strain. Enzyme and Microbial Technology, 17(2): 175-179, 1995. View Source
- [2] Engel K-H, et al. Lipase-catalysed reactions of chiral hydroxyacid esters: competition of esterification and transesterification. Enzyme and Microbial Technology, 13(8): 655-660, 1991. View Source
